4-Hydroxy-2,2',3,4',5,5',6-heptachlorobiphenyl-13C12
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Overview
Description
4-Hydroxy-2,2’,3,4’,5,5’,6-heptachlorobiphenyl-13C12 is a polychlorinated biphenyl (PCB) derivative. PCBs are a group of man-made organic chemicals consisting of carbon, hydrogen, and chlorine atoms. This specific compound is characterized by the presence of seven chlorine atoms and a hydroxyl group attached to the biphenyl structure. It is often studied for its environmental persistence and potential biological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-2,2’,3,4’,5,5’,6-heptachlorobiphenyl-13C12 typically involves the chlorination of biphenyl followed by hydroxylation. The reaction conditions often require the use of catalysts and controlled environments to ensure the selective addition of chlorine atoms and the hydroxyl group at the desired positions .
Industrial Production Methods
general methods for producing PCBs involve the use of chlorination reactions under controlled conditions to achieve the desired level of chlorination .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-2,2’,3,4’,5,5’,6-heptachlorobiphenyl-13C12 can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to remove chlorine atoms.
Substitution: Chlorine atoms can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to facilitate these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can result in dechlorinated biphenyls .
Scientific Research Applications
4-Hydroxy-2,2’,3,4’,5,5’,6-heptachlorobiphenyl-13C12 has several scientific research applications:
Chemistry: It is used to study the reactivity and stability of PCBs.
Biology: Researchers investigate its effects on biological systems, including its potential toxicity and bioaccumulation.
Medicine: Studies focus on its potential health impacts and mechanisms of toxicity.
Industry: It is used as a reference compound in environmental monitoring and pollution studies.
Mechanism of Action
The mechanism of action of 4-Hydroxy-2,2’,3,4’,5,5’,6-heptachlorobiphenyl-13C12 involves its interaction with cellular components. It can bind to the aryl hydrocarbon receptor (AhR), leading to the activation of various genes involved in xenobiotic metabolism. This interaction can result in the production of reactive oxygen species and other toxic metabolites, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
2,2’,3,4’,5,5’,6-Heptachlorobiphenyl: Similar structure but lacks the hydroxyl group.
2,2’,3,4’,5,5’,6-Hexachlorobiphenyl: Contains one less chlorine atom.
4-Hydroxy-2,2’,3,4’,5,5’-hexachlorobiphenyl: Similar structure with one less chlorine atom.
Uniqueness
The presence of the hydroxyl group in 4-Hydroxy-2,2’,3,4’,5,5’,6-heptachlorobiphenyl-13C12 makes it unique compared to other PCBs. This functional group significantly influences its chemical reactivity, biological interactions, and environmental behavior .
Properties
Molecular Formula |
C12H3Cl7O |
---|---|
Molecular Weight |
423.2 g/mol |
IUPAC Name |
2,3,5,6-tetrachloro-4-(3,4,6-trichloro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-ol |
InChI |
InChI=1S/C12H3Cl7O/c13-4-2-6(15)5(14)1-3(4)7-8(16)10(18)12(20)11(19)9(7)17/h1-2,20H/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1 |
InChI Key |
RPXRFGDJHIVRSM-WCGVKTIYSA-N |
Isomeric SMILES |
[13CH]1=[13C]([13C](=[13CH][13C](=[13C]1Cl)Cl)Cl)[13C]2=[13C]([13C](=[13C]([13C](=[13C]2Cl)Cl)O)Cl)Cl |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Cl)Cl)C2=C(C(=C(C(=C2Cl)Cl)O)Cl)Cl |
Origin of Product |
United States |
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